molecular formula C14H15FN4O2 B2604439 1-(3-fluoro-4-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea CAS No. 1105232-37-8

1-(3-fluoro-4-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea

Cat. No.: B2604439
CAS No.: 1105232-37-8
M. Wt: 290.298
InChI Key: WPJWFBLPHADRHF-UHFFFAOYSA-N
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Description

1-(3-fluoro-4-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluoro-4-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea typically involves the reaction of 3-fluoro-4-methylaniline with an appropriate isocyanate or carbamoyl chloride under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the by-products.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluoro-4-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-fluoro-4-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chloro-4-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea
  • 1-(3-fluoro-4-methylphenyl)-3-(2-(6-oxoquinazolin-1(6H)-yl)ethyl)urea

Uniqueness

1-(3-fluoro-4-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is unique due to the presence of both a fluorine atom and a pyridazinone moiety, which can impart distinct chemical and biological properties compared to its analogs. These structural features may enhance its binding affinity to specific targets or improve its stability under physiological conditions.

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2/c1-10-4-5-11(9-12(10)15)18-14(21)16-7-8-19-13(20)3-2-6-17-19/h2-6,9H,7-8H2,1H3,(H2,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJWFBLPHADRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCN2C(=O)C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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